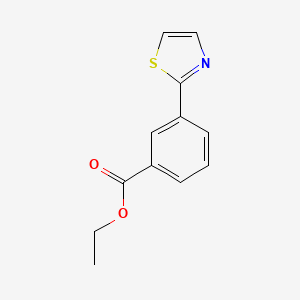

Ethyl-3-(1,3-Thiazol-2-yl)benzoat

Übersicht

Beschreibung

Ethyl 3-(1,3-thiazol-2-yl)benzoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1,3-thiazol-2-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Wirkmechanismus

Target of Action

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a type of benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of mycobacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The disruption of the cell wall biosynthesis pathway is the primary biochemical effect of Ethyl 3-(1,3-thiazol-2-yl)benzoate . The cell wall of mycobacteria is essential for their survival and replication. By inhibiting the DprE1 enzyme, the compound interferes with the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight is233.29 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The primary result of the action of Ethyl 3-(1,3-thiazol-2-yl)benzoate is the death of M. tuberculosis bacteria . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to bacterial death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Biochemische Analyse

Biochemical Properties

Ethyl 3-(1,3-thiazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including ethyl 3-(1,3-thiazol-2-yl)benzoate, have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division, making the compound a potential antimicrobial agent. Additionally, ethyl 3-(1,3-thiazol-2-yl)benzoate may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways and metabolic processes.

Cellular Effects

Ethyl 3-(1,3-thiazol-2-yl)benzoate exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including ethyl 3-(1,3-thiazol-2-yl)benzoate, have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound may also affect normal cellular processes, such as energy metabolism and neurotransmitter synthesis, by interacting with key enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-(1,3-thiazol-2-yl)benzoate involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, ethyl 3-(1,3-thiazol-2-yl)benzoate inhibits DNA gyrase by mimicking the binding of ATP, thereby preventing the enzyme from performing its function . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-(1,3-thiazol-2-yl)benzoate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including ethyl 3-(1,3-thiazol-2-yl)benzoate, can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of ethyl 3-(1,3-thiazol-2-yl)benzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, ethyl 3-(1,3-thiazol-2-yl)benzoate may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

Ethyl 3-(1,3-thiazol-2-yl)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, thiazole derivatives, including ethyl 3-(1,3-thiazol-2-yl)benzoate, can influence the metabolism of carbohydrates and lipids by modulating the activity of key enzymes . This compound may also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of ethyl 3-(1,3-thiazol-2-yl)benzoate within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of ethyl 3-(1,3-thiazol-2-yl)benzoate within cells can influence its activity and function, affecting cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of ethyl 3-(1,3-thiazol-2-yl)benzoate plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, ethyl 3-(1,3-thiazol-2-yl)benzoate may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with 2-aminothiazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of Ethyl 3-(1,3-thiazol-2-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of various substituted thiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(1,3-thiazol-2-yl)benzoate can be compared with other thiazole derivatives such as:

- Ethyl 2-(1,3-thiazol-2-yl)benzoate

- Methyl 3-(1,3-thiazol-2-yl)benzoate

- Ethyl 3-(1,3-thiazol-4-yl)benzoate

Uniqueness

Ethyl 3-(1,3-thiazol-2-yl)benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thiazole ring on the benzoate moiety can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.

Biologische Aktivität

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a thiazole derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(1,3-thiazol-2-yl)benzoate consists of a benzoate moiety linked to a thiazole ring. The thiazole fragment is known for its role in various bioactive compounds. The structural formula can be represented as follows:

This compound is characterized by its potential to interact with biological targets, leading to various pharmacological effects.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of ethyl 3-(1,3-thiazol-2-yl)benzoate against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazole derivatives, ethyl 3-(1,3-thiazol-2-yl)benzoate exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.8 |

| Escherichia coli | 15.6 |

| Bacillus cereus | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

The compound showed a potency that was notably higher than traditional antibiotics such as oxytetracycline, indicating its potential as an effective antibacterial agent .

Anticancer Activity

Research has also explored the anticancer potential of ethyl 3-(1,3-thiazol-2-yl)benzoate. Thiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Mechanism

In vitro studies revealed that ethyl 3-(1,3-thiazol-2-yl)benzoate induces apoptosis in cancer cell lines by activating caspase pathways. The compound demonstrated an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 25 |

| HeLa (cervical) | 30 |

| A549 (lung) | 35 |

These findings support the hypothesis that thiazole derivatives can serve as lead compounds for developing new anticancer therapies .

The biological activity of ethyl 3-(1,3-thiazol-2-yl)benzoate can be attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for its antibacterial activity .

- Apoptosis Induction : In cancer cells, the compound promotes apoptosis through mitochondrial pathways and caspase activation .

Eigenschaften

IUPAC Name |

ethyl 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDRQQHIJUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640196 | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-29-2 | |

| Record name | Ethyl 3-(2-thiazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.